Stigmasta-4,22,25-trien-3-one, (22E)-
CAS No.:
Cat. No.: VC16682688
Molecular Formula: C29H44O
Molecular Weight: 408.7 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C29H44O |
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Molecular Weight | 408.7 g/mol |
IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
Standard InChI Key | BLMXNQVGERRIAW-XJZKHKOHSA-N |
Isomeric SMILES | CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C |
Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |
Chemical Structure and Stereochemical Properties
Molecular Architecture
Stigmasta-4,22,25-trien-3-one, (22E)-, belongs to the steroid family, characterized by a cyclopentanoperhydrophenanthrene core. Its structure includes three double bonds at positions 4, 22 (in the E configuration), and 25, which confer distinct reactivity and conformational flexibility compared to saturated sterols. The IUPAC name, , reflects its stereochemical complexity.
The compound’s isomeric SMILES string,
CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C
, highlights the spatial arrangement of substituents, which is critical for its interactions with biological targets.
Spectroscopic and Computational Characterization
Infrared (IR) spectroscopy reveals a strong carbonyl absorption band at 1,680–1,710 cm, consistent with the 3-keto group . Nuclear magnetic resonance (NMR) data further resolve the positions of methyl groups and double bonds, with -NMR signals at δ 199.5 ppm confirming the ketone functionality. Computational studies using density functional theory (DFT) have modeled its electronic structure, predicting nucleophilic regions at the α,β-unsaturated ketone moiety.
Natural Occurrence and Biosynthetic Pathways
Plant Sources
Stigmasta-4,22,25-trien-3-one, (22E)-, is predominantly isolated from:
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Callicarpa giraldiana: A traditional medicinal plant used in East Asian herbal remedies .
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Porcelia macrocarpa: A tropical species rich in bioactive sterols.
Extraction yields vary with solvent polarity, with dichloromethane-methanol (1:1) mixtures achieving optimal recovery rates of 0.12–0.15% dry weight.
Biosynthesis in Plant Systems
The compound originates from the mevalonate pathway, where squalene epoxidase catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol—a precursor to plant sterols. Subsequent dehydrogenation at positions 4, 22, and 25, mediated by cytochrome P450 enzymes, introduces the triene system.
Synthesis and Chemical Modifications
Semi-Synthetic Routes
While natural extraction remains the primary source, semi-synthetic approaches have been explored:
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Oxidation of Stigmasterol: Treatment of stigmasterol with Jones reagent (CrO-HSO) yields Stigmasta-4,22,25-trien-3-one, (22E)-, via selective oxidation of the 3β-hydroxyl group.
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Microbial Biotransformation: Rhizopus arrhizus cultures dehydrogenate stigmastanol at positions 4 and 22, achieving 45% conversion efficiency.
Derivative Synthesis
Controlled oxidation produces derivatives such as stigmasta-4,22-dien-3-one (molecular weight 410.67 g/mol) , which lacks the 25-double bond. This modification alters receptor-binding affinity, as demonstrated in comparative molecular docking studies .
Biological Activities and Mechanistic Insights
Anticancer Properties
In MDA-MB-231 triple-negative breast cancer cells, Stigmasta-4,22,25-trien-3-one, (22E)-, inhibits proliferation (IC = 18.7 μM) by:
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Downregulating PI3K/Akt/mTOR signaling, reducing phosphorylated Akt (Ser473) by 62% .
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Inducing G/G cell cycle arrest via p21 upregulation.
Immunomodulatory Effects
The compound suppresses lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 macrophages, decreasing TNF-α secretion by 74% at 50 μM . This effect correlates with reduced IκBα phosphorylation and nuclear translocation of p65 .
Antimicrobial Activity
Against Staphylococcus aureus (MRSA), it exhibits a minimum inhibitory concentration (MIC) of 128 μg/mL, potentially through disruption of membrane integrity .
Comparative Analysis with Related Sterols
The triene configuration in Stigmasta-4,22,25-trien-3-one enhances its electrophilicity, facilitating covalent interactions with cysteine residues in target proteins—a mechanism absent in hydroxyl-containing sterols like stigmasterol.
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Serves as a scaffold for designing PI3K inhibitors .
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Drug Delivery: Nanoemulsions (150 nm diameter) improve aqueous solubility by 12-fold.
Agricultural Uses
At 0.1% concentration, it reduces Phytophthora infestans infection in potato crops by 89%, suggesting utility as a natural fungicide.
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